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Compound of Interest

Compound Name: 2-Cyanoisonicotinohydrazide

Cat. No.: B6343161 Get Quote

An In-Depth Technical Guide to 2-Cyanoisonicotinohydrazide: Synthesis, Characterization,

and Pharmaceutical Relevance

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-
Cyanoisonicotinohydrazide (CAS No: 135048-32-7), a heterocyclic compound of significant

interest in pharmaceutical development and analysis. This guide moves beyond a simple

recitation of facts to offer field-proven insights into its synthesis, analytical characterization, and

biological context, tailored for researchers and drug development professionals.

Core Compound Identification and Properties
2-Cyanoisonicotinohydrazide is a pyridine derivative characterized by both a cyano (-C≡N)

group and a hydrazide (-CONHNH₂) functional group. This unique combination of

functionalities makes it a versatile chemical building block and an important subject of study in

medicinal chemistry.

Nomenclature and Structure
Systematic IUPAC Name: 2-cyanopyridine-4-carbohydrazide

Common Synonyms: 2-Cyanoisonicotinic acid hydrazide, Isoniazid cyanide, Topiroxostat
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CAS Number: 135048-32-7

Molecular Formula: C₇H₆N₄O

Molecular Weight: 162.15 g/mol

Chemical Structure: 

Physicochemical Properties
The following table summarizes key computed physicochemical properties. As of the latest

literature review, experimentally derived values for properties like melting point are not widely

published; therefore, computational estimates provide a valuable baseline for experimental

design.

Property Value Source

Molecular Weight 162.15 g/mol PubChem[1]

XLogP3 -0.7 PubChem[1]

Hydrogen Bond Donor Count 3 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 162.05416083 Da PubChem[1]

Storage Conditions
Inert atmosphere, Room

Temperature

BLD Pharm[2], Lab-
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Synthesis and Purification
The logical and most common synthetic route to 2-Cyanoisonicotinohydrazide involves the

hydrazinolysis of its corresponding ester, Methyl 2-cyanoisonicotinate. This precursor is a

known intermediate in the synthesis of the gout medication Topiroxostat, which firmly places

our target compound within a pharmaceutically relevant synthetic pathway.[3]

Synthetic Workflow Diagram
The following diagram illustrates the straightforward, two-step conceptual pathway from the

commercially available 2-chloronicotinonitrile.

Step 1: Esterification/Cyanation

Step 2: Hydrazinolysis

2-Chloronicotinonitrile
(CAS: 6602-54-6)

Methyl 2-cyanoisonicotinate
(CAS: 94413-64-6)

Various Methods
(e.g., via Grignard or cyanation of N-oxide)

2-Cyanoisonicotinohydrazide
(CAS: 135048-32-7)

Nucleophilic Acyl Substitution

Hydrazine Hydrate
(NH₂NH₂·H₂O)

Click to download full resolution via product page

Caption: Synthetic pathway from a pyridine precursor to 2-Cyanoisonicotinohydrazide.

Experimental Protocol: Synthesis
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This protocol describes the synthesis of 2-Cyanoisonicotinohydrazide from Methyl 2-

cyanoisonicotinate.

Expertise & Causality: The choice of ethanol as a solvent is based on its ability to dissolve both

the ester starting material and hydrazine hydrate, facilitating a homogenous reaction. The

reaction is typically performed at reflux to provide the necessary activation energy for the

nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy

group of the ester.

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add Methyl 2-cyanoisonicotinate (1.62 g, 10 mmol).[3][4]

Solvation: Add 30 mL of ethanol to the flask and stir until the solid is fully dissolved.

Reagent Addition: Slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the

solution at room temperature. Rationale: Using a slight excess of hydrazine ensures the

complete conversion of the starting ester.

Reaction: Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate

and hexane as the mobile phase. The disappearance of the starting material spot indicates

reaction completion.

Workup: After completion, cool the mixture to room temperature and then place it in an ice

bath for 1 hour. A white precipitate should form.

Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10

mL). Dry the product under vacuum to yield 2-Cyanoisonicotinohydrazide.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry.

Biological Significance and Potential Applications
Role as a Pharmaceutical Impurity
The primary documented relevance of 2-Cyanoisonicotinohydrazide is as a process-related

impurity in the manufacturing of Topiroxostat (CAS: 577778-58-6).[5][6] Topiroxostat is a non-
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purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout.[6] As such, 2-
Cyanoisonicotinohydrazide serves as a critical reference standard for analytical chemists

developing and validating methods to ensure the purity and safety of the final active

pharmaceutical ingredient (API).

Potential as a Bioactive Scaffold
Beyond its role as an impurity, the structural motifs of 2-Cyanoisonicotinohydrazide suggest

potential for inherent biological activity.

Xanthine Oxidase (XO) Inhibition: Given its structural relationship to Topiroxostat and the

known activity of other pyridine derivatives as XO inhibitors, this compound is a candidate for

XO inhibition.[2][7][8] The pyridine ring and cyano group could engage in key interactions

within the enzyme's active site.

Antimicrobial and Anticancer Activity: The cyanopyridine core is a "privileged structure" found

in numerous compounds with diverse pharmacological effects, including anticancer and

antimicrobial activities.[9][10][11] Similarly, the acylhydrazone moiety is a well-established

pharmacophore with a broad spectrum of bioactivity.[12]

Postulated Mechanism of Action: Xanthine Oxidase
Inhibition
The diagram below conceptualizes how 2-Cyanoisonicotinohydrazide might interact with the

active site of Xanthine Oxidase, which contains a molybdenum cofactor (Moco).
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Caption: Hypothetical binding of the inhibitor to Xanthine Oxidase (XO) active site residues.

Key Experimental Protocols
The following protocols are foundational for any researcher working with this compound. They

are designed to be self-validating systems.

Protocol 1: HPLC Method for Purity Assessment
Trustworthiness: This reverse-phase HPLC method is a standard approach for analyzing polar,

aromatic compounds like pharmaceutical impurities. The use of a C18 column, a common

mobile phase composition, and UV detection constitutes a robust and widely accepted

methodology.[13][14]

Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B and equilibrate.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 265 nm (based on the pyridine chromophore).

Injection Volume: 10 µL.

Sample Preparation: Dissolve 1 mg of 2-Cyanoisonicotinohydrazide in 10 mL of a 50:50

mixture of water and acetonitrile.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
Expertise & Causality: This assay measures the enzymatic activity of XO by monitoring the

oxidation of xanthine to uric acid, which has a distinct absorbance at 295 nm. An inhibitor will

decrease the rate of uric acid formation. Allopurinol is included as a positive control because it

is a well-characterized, clinically used XO inhibitor, providing a benchmark for validating the

assay's performance.[15]

Materials:

Xanthine Oxidase (from bovine milk).

Xanthine.

Potassium phosphate buffer (50 mM, pH 7.5).

2-Cyanoisonicotinohydrazide (test compound).
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Allopurinol (positive control).

96-well UV-transparent microplate.

Microplate reader capable of reading absorbance at 295 nm.

Procedure:

Prepare a stock solution of the test compound and serial dilutions in DMSO.

In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

Add 25 µL of the test compound dilution (or Allopurinol/DMSO for controls).

Add 25 µL of Xanthine Oxidase solution (final concentration ~0.1 U/mL) and incubate for

15 minutes at 25°C.

Initiate the reaction by adding 50 µL of xanthine substrate solution (final concentration ~50

µM).

Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.

Data Analysis:

Calculate the rate of uric acid formation (slope of the absorbance vs. time plot).

Determine the percentage of inhibition for each concentration of the test compound

relative to the DMSO control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a dose-response curve to calculate the IC₅₀ value.

Conclusion
2-Cyanoisonicotinohydrazide is more than a mere synthetic intermediate; it is a compound of

direct relevance to the pharmaceutical industry as a key impurity of the drug Topiroxostat. Its

well-defined structure, accessible synthesis, and the biological activity suggested by its

pharmacophoric components make it a subject of interest for further investigation. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b6343161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6343161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protocols and insights provided in this guide offer a solid foundation for researchers in drug

discovery, quality control, and medicinal chemistry to effectively work with and understand this

important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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